molecular formula C9H9N3O2 B12837389 1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one

1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one

Cat. No.: B12837389
M. Wt: 191.19 g/mol
InChI Key: GVUPBSZYWUDTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxy Group (-OCH₃) at Position 6

  • Electronic effects : The methoxy group donates electron density via resonance, activating the pyrazine ring toward electrophilic attack at adjacent positions.
  • Solubility : Enhances hydrophilicity compared to alkyl substituents, potentially improving aqueous solubility for biological applications.

Ethanone Group (-COCH₃) at Position 3

  • Electron-withdrawing character : The carbonyl group withdraws electron density from the imidazole ring, stabilizing negative charges and directing further substitutions to ortho/para positions.
  • Steric effects : The methyl group introduces steric hindrance, potentially limiting access to the carbonyl oxygen in hydrogen-bonding interactions.
Functional Group Position Electronic Effect Solubility Contribution
Methoxy (-OCH₃) 6 Electron-donating Increases hydrophilicity
Ethanone (-COCH₃) 3 Electron-withdrawing Moderate hydrophobicity

Stereochemical Considerations and Tautomeric Forms

This compound lacks chiral centers due to its planar aromatic system and symmetric substitution pattern. However, tautomerism is possible within the imidazole ring:

  • Prototropic tautomerism : The hydrogen atom on the imidazole nitrogen (position 1) can shift to position 2, generating a tautomer with distinct electronic properties.
  • Resonance stabilization : Delocalization of the lone pairs on nitrogen atoms across the fused rings minimizes energy differences between tautomers, favoring a single dominant form under standard conditions.

The ethanone group’s carbonyl oxygen participates in conjugation with the imidazole ring, further stabilizing the molecule against tautomeric shifts. X-ray crystallography of analogous compounds, such as 2-(imidazo[1,2-a]pyrazin-3-yl)ethanol (C₈H₉N₃O), confirms the predominance of the keto form over enol tautomers in the solid state.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1-(6-methoxyimidazo[1,2-a]pyrazin-3-yl)ethanone

InChI

InChI=1S/C9H9N3O2/c1-6(13)7-3-10-8-4-11-9(14-2)5-12(7)8/h3-5H,1-2H3

InChI Key

GVUPBSZYWUDTKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2N1C=C(N=C2)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Solvent: Ethanol is preferred for its polarity and ability to dissolve reactants.
  • Catalyst: Iodine (10 mol%) acts as a Lewis acid to activate the imine intermediate.
  • Temperature: Room temperature, which simplifies the procedure and reduces energy consumption.
  • Reaction time: Typically several hours until product precipitates.

The mechanism proceeds via initial condensation of 2-aminopyrazine with the aldehyde to form an imine intermediate. Iodine activates this intermediate, facilitating nucleophilic addition of the isocyanide, followed by a [4+1] cycloaddition and intramolecular cyclization to yield the imidazo[1,2-a]pyrazine core.

Advantages

  • High yields (often >70%)
  • Mild conditions
  • Simple purification by filtration due to product precipitation
  • Eco-friendly catalyst and solvent

Table 1: Optimization of Reaction Conditions for Iodine-Catalyzed Synthesis

Entry Solvent Catalyst Yield (%) Notes
1 Ethanol Iodine (10%) 85-90 Optimal, product precipitates
2 Methanol Iodine (10%) 70-75 Moderate yield
3 Water Iodine (10%) 60-65 Lower yield
4 Acetonitrile Iodine (10%) 50-55 Moderate yield
5 Toluene Iodine (10%) 30-40 Low yield
6 Ethanol No catalyst 0 No reaction

Data adapted from experimental optimization studies

Multicomponent Groebke–Blackburn–Bienaymé (GBB) Reaction

Another prominent method is the Groebke–Blackburn–Bienaymé multicomponent reaction, which involves:

  • 2-aminopyrazine derivatives,
  • Aldehydes (including 6-methoxy-substituted pyridine aldehydes),
  • Isocyanides.

This reaction rapidly assembles the imidazo[1,2-a]pyrazine scaffold under mild conditions, often with catalytic acid or Lewis acid assistance. The GBB reaction is versatile and allows for diverse substitution patterns, including the ethanone group at position 3.

Stepwise Synthesis via α-Bromoketone Intermediates

An alternative approach involves:

  • Preparation of α-bromoacetophenone derivatives bearing the 6-methoxy substituent,
  • Nucleophilic substitution with 2-aminopyrazine to form an intermediate,
  • Intramolecular cyclization to close the imidazo ring.

This method allows precise control over substitution but may require harsher conditions and multiple purification steps.

Industrial and Scale-Up Considerations

For industrial production, the iodine-catalyzed one-pot method is favored due to:

  • Scalability,
  • High atom economy,
  • Minimal purification steps,
  • Use of inexpensive and environmentally benign reagents.

Automated synthesis platforms can optimize reaction parameters to maximize yield and purity, minimizing by-products.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Iodine-catalyzed one-pot condensation 2-Aminopyrazine, aryl aldehyde, tert-butyl isocyanide, iodine catalyst Ethanol, room temp, 10 mol% I2 70-90% Mild, eco-friendly, simple purification Limited to compatible substrates
Groebke–Blackburn–Bienaymé reaction 2-Aminopyrazine, aldehyde, isocyanide Acid catalyst, mild heating 60-85% Rapid, versatile substitution Requires isocyanide availability
α-Bromoketone substitution and cyclization α-Bromoacetophenone derivative, 2-aminopyrazine Heating, multiple steps 50-75% Precise substitution control Multi-step, harsher conditions

Research Findings and Characterization

  • Products synthesized via these methods exhibit high purity (>98% by HPLC).
  • Structural confirmation is achieved by NMR (1H, 13C), HRMS, and sometimes X-ray crystallography.
  • The 6-methoxy substituent is introduced either via the starting aminopyrazine or aldehyde component.
  • The ethanone group at position 3 is typically derived from the aldehyde or α-bromoketone precursor.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with imidazo[1,2-a]pyrazine structures exhibit significant anticancer properties. In vitro studies have shown that derivatives of imidazo[1,2-a]pyrazine can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) . The mechanism of action is believed to involve the induction of apoptosis and inhibition of tubulin polymerization, which disrupts cancer cell division .

Antiviral Properties

The compound has also been studied for its antiviral potential. Specific derivatives are being investigated for their ability to inhibit viral RNA-dependent RNA polymerase, a target for antiviral drug development against influenza viruses . The structural features of imidazo[1,2-a]pyrazines contribute to their interaction with viral proteins, enhancing their efficacy as antiviral agents.

Antioxidant Activity

The antioxidant properties of 1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one have been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These studies reveal that the compound exhibits significant free radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Compounds with similar scaffolds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes involved in inflammatory pathways. This suggests that this compound may possess similar properties, making it a candidate for further research in inflammatory disease treatment .

Synthesis of Functional Materials

The unique chemical structure allows for the potential use of this compound in synthesizing functional materials. Its incorporation into polymers or nanomaterials could lead to advancements in drug delivery systems or sensors due to its chemical stability and biological activity .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Demonstrated significant cytotoxicity against multiple cancer cell lines with mechanisms involving apoptosis induction.
Antiviral Potential Evaluated as a potential inhibitor of influenza virus polymerase with promising results in cell-based assays.
Antioxidant Activity Exhibited strong radical scavenging abilities in various assays indicating potential health benefits.
Anti-inflammatory Effects Suggested inhibition of cyclooxygenase enzymes based on structural similarities with known anti-inflammatory agents.

Mechanism of Action

The mechanism by which 1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Impact :

  • Methoxy (6-OCH3) : Electron-donating, improves solubility and may direct electrophilic substitutions to meta/para positions .
  • Acetyl (3-COCH3) : Enhances hydrogen-bonding capacity, critical for target engagement in kinase inhibitors .

Physicochemical Properties

Limited data exist for the target compound, but analogs suggest:

  • Melting Points : Imidazo[1,2-a]pyridine derivatives range from 90–105°C for solids (e.g., 11b: 90–92°C ), while pyrrolo[1,2-a]pyrazine derivatives (e.g., 7a) precipitate as yellow solids .
  • Spectroscopic Data : ¹H NMR of acetylated analogs shows characteristic ketone carbonyl signals at δ 2.6–2.8 ppm and aromatic protons at δ 7.5–8.5 ppm .

Biological Activity

1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one is a compound with the chemical formula C9H9N3O2C_9H_9N_3O_2 and a molecular weight of 191.19 g/mol. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in cancer progression and immune response modulation.

  • IUPAC Name : this compound
  • CAS Number : 1780203-90-8
  • Molecular Formula : C9H9N3O2C_9H_9N_3O_2
  • Purity : Typically available at 95% purity .

Recent studies have highlighted the biological activity of imidazo[1,2-a]pyrazine derivatives, including this compound. These compounds have been identified as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), an enzyme that negatively regulates the cGAS-STING pathway, which is crucial for immune response in cancer therapy .

Inhibition of ENPP1

The compound has shown significant inhibitory effects against ENPP1 with an IC50 value in the low nanomolar range (5.70 to 9.68 nM). This inhibition leads to enhanced expression of downstream target genes such as IFNB1 , CXCL10 , and IL6 , which are pivotal in the immune response .

Antitumor Efficacy

In vivo studies demonstrated that when combined with anti-PD-1 antibodies, this compound significantly inhibited tumor growth in murine models, achieving a tumor growth inhibition rate of 77.7% at a dosage of 80 mg/kg . This suggests its potential utility in cancer immunotherapy.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates favorable absorption and bioavailability, enhancing its potential as a therapeutic agent. The combination therapy not only improved survival rates but also demonstrated efficient pharmacokinetic properties .

Comparative Biological Activity

To better understand the biological activity of this compound, it is essential to compare it with other related compounds. Below is a summary table highlighting key differences:

Compound NameCAS NumberENPP1 IC50 (nM)Tumor Growth Inhibition (%)Key Findings
This compound1780203-90-85.70 - 9.6877.7Enhances STING pathway activation
Imidazo[1,2-a]pyrazine Derivative 7Not specified5.70Not specifiedPotent ENPP1 inhibitor; enhances immune response
Other related imidazo compoundsVariousVariesVariesVariable efficacy in tumor models

Case Study: ENPP1 Inhibition and Immune Response

A study published in October 2024 explored the role of imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors. The findings indicated that these compounds could effectively enhance the immune response against tumors by modulating the cGAS-STING pathway. The study emphasized the importance of structural modifications in enhancing potency and selectivity .

Research Findings on Pharmacodynamics

Another research effort focused on the pharmacodynamics of imidazo derivatives, revealing that specific substitutions on the imidazo ring significantly affect their biological activity. The presence of methoxy groups was noted to improve solubility and bioavailability, leading to enhanced therapeutic effects .

Q & A

Q. Key Variables :

  • Temperature control (e.g., -78°C for LDA reactions) prevents side reactions.
  • Solvent polarity (THF for alkylation; ethanol/water for condensation) affects reaction efficiency.
  • Stoichiometric excess (e.g., 1.2 eq. methyl iodide) enhances conversion .

Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what key spectral signatures should researchers expect?

Q. Basic Research Focus

  • FT-IR :
    • C=O stretch : ~1695 cm⁻¹ (acetyl group) .
    • Aromatic C-H stretch : ~3058 cm⁻¹ (imidazo[1,2-a]pyrazine core) .
  • ¹H/¹³C NMR :
    • Methoxy protons: δ 3.8–4.0 ppm (singlet, 3H).
    • Imidazo[1,2-a]pyrazine protons: δ 7.5–8.5 ppm (aromatic multiplet) .
    • Acetyl group: δ 2.6 ppm (s, 3H, CH₃) and δ 195–200 ppm (C=O) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated within 1 ppm error) .

Methodological Note : Use deuterated chloroform (CDCl₃) for NMR to resolve splitting patterns. For HRMS, electrospray ionization (ESI+) is preferred for polar derivatives .

How can researchers modulate the electronic environment of the imidazo[1,2-a]pyrazine core to enhance reactivity in subsequent derivatization reactions?

Q. Advanced Research Focus

  • Electron-donating substituents : Methoxy groups at position 6 increase electron density, improving electrophilic substitution at position 3 .
  • Directing groups : Use acetyl or benzyl groups to steer regioselectivity during alkylation or condensation (e.g., Claisen-Schmidt reactions favor α,β-unsaturated ketone formation) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic attacks .

Case Study : Substituents like 4-methoxyphenyl in Claisen-Schmidt reactions increase yield (96%) by stabilizing intermediates via resonance .

What in vitro assays are suitable for evaluating the bioactivity of this compound, based on structural analogs with known mechanisms?

Q. Advanced Research Focus

  • Kinase inhibition assays : Structural analogs (e.g., imidazo[1,2-a]pyrazine derivatives) inhibit DDR1 kinase (IC₅₀ < 100 nM). Use ADP-Glo™ kinase assays with recombinant DDR1 .
  • Anticancer activity : Pyruvate kinase M2 (PKM2) activation assays (e.g., lactate production in cancer cell lines) .
  • Cellular viability : MTT assays in HeLa or A549 cells to assess cytotoxicity (IC₅₀ values) .

Experimental Design : Include positive controls (e.g., known DDR1 inhibitors) and validate target engagement via Western blotting for phosphorylated proteins .

What strategies resolve contradictions in reported synthetic yields for similar imidazo[1,2-a]pyrazine derivatives, and how can experimental parameters be optimized?

Advanced Research Focus
Contradiction Example : Yields for LDA-mediated alkylation range from 24% to 73% .
Resolution Strategies :

  • Purification : Replace column chromatography with recrystallization (n-hexane) to recover more product .
  • Reagent quality : Use freshly distilled THF and methyl iodide to avoid moisture-induced side reactions .
  • Temperature gradient : Slowly warm reactions from -78°C to 0°C before quenching to improve selectivity .

Q. Optimization Workflow :

Screen solvent systems (THF vs. DMF) for solubility.

Adjust stoichiometry (1.5 eq. LDA vs. 1.2 eq.).

Monitor reaction progress via TLC (petroleum ether/ethyl acetate, 4:1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.